molecular formula C18H20N4O2S B11244121 1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one

1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one

Cat. No.: B11244121
M. Wt: 356.4 g/mol
InChI Key: SHXTZNGSTZCPAL-UHFFFAOYSA-N
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Description

1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various therapeutic applications.

Preparation Methods

The synthesis of 1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one typically involves a multi-step process. One common method includes the reaction of appropriate thioureas with 1,3-propane sultone, followed by ring closure to form the triazole-thiadiazine scaffold . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions disrupt normal cellular processes, leading to the therapeutic effects observed in various studies.

Comparison with Similar Compounds

1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one can be compared with other triazolothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(3-ethyl-6-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)propan-1-one

InChI

InChI=1S/C18H20N4O2S/c1-4-13(23)17-16(12-10-8-7-9-11-12)22(15(24)6-3)21-14(5-2)19-20-18(21)25-17/h7-11H,4-6H2,1-3H3

InChI Key

SHXTZNGSTZCPAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC=CC=C3)C(=O)CC

Origin of Product

United States

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